molecular formula C13H14N2O2 B1498285 Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate CAS No. 885270-63-3

Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1498285
CAS No.: 885270-63-3
M. Wt: 230.26 g/mol
InChI Key: ZDBJRAVHOPFWTB-UHFFFAOYSA-N
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Description

Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylate ester, making it a versatile scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyanobenzaldehyde with an amino acid derivative under acidic conditions to form the pyrrolidine ring. The esterification of the carboxyl group is then achieved using methanol in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyanophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanophenyl group and the ester functionality makes it a versatile scaffold for various applications .

Properties

CAS No.

885270-63-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

methyl 4-(4-cyanophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-4-2-9(6-14)3-5-10/h2-5,11-12,15H,7-8H2,1H3

InChI Key

ZDBJRAVHOPFWTB-UHFFFAOYSA-N

SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)C#N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@@H]1C2=CC=C(C=C2)C#N

Canonical SMILES

COC(=O)C1CNCC1C2=CC=C(C=C2)C#N

Origin of Product

United States

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